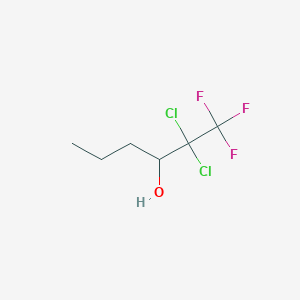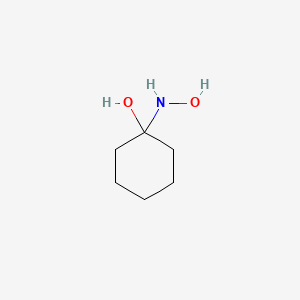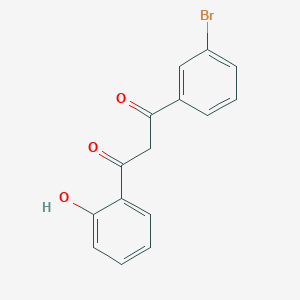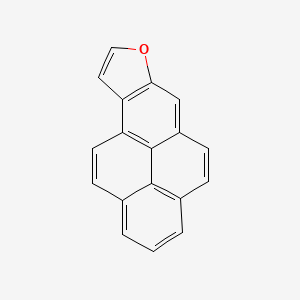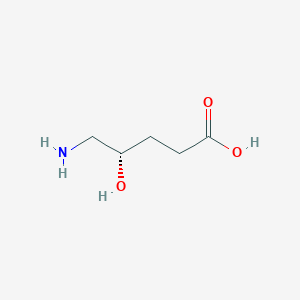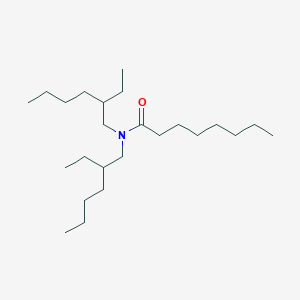
Octanamide, N,N-bis(2-ethylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N,N-bis(2-ethylhexyl)-: is an organic compound with the molecular formula C24H49NO. It is a derivative of octanamide, where the amide nitrogen is substituted with two 2-ethylhexyl groups. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of octanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Octanoyl chloride+N,N-bis(2-ethylhexyl)amine→Octanamide, N,N-bis(2-ethylhexyl)-+HCl
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of Octanamide, N,N-bis(2-ethylhexyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Octanamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, particularly at the ethylhexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the amide group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylhexyl groups.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Octanamide, N,N-bis(2-ethylhexyl)- is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a surfactant and emulsifying agent. Its ability to interact with biological membranes makes it useful in the formulation of drug delivery systems.
Medicine
Industry
In industrial applications, this compound is used as a plasticizer and lubricant. Its chemical stability and low volatility make it suitable for use in high-temperature processes.
Wirkmechanismus
The mechanism of action of Octanamide, N,N-bis(2-ethylhexyl)- is primarily based on its ability to interact with hydrophobic surfaces. The ethylhexyl groups provide a hydrophobic character, while the amide group can form hydrogen bonds with other molecules. This dual functionality allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanamide, N,N-bis(2-hydroxyethyl)-: This compound has hydroxyl groups instead of ethylhexyl groups, making it more hydrophilic.
N,N-bis(2-ethylhexyl)isooctadecanamide: A longer-chain analog with similar properties but higher molecular weight and different physical properties.
Uniqueness
Octanamide, N,N-bis(2-ethylhexyl)- is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its specific structure allows for unique interactions in both chemical and biological systems, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
104557-29-1 |
|---|---|
Molekularformel |
C24H49NO |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
N,N-bis(2-ethylhexyl)octanamide |
InChI |
InChI=1S/C24H49NO/c1-6-11-14-15-16-19-24(26)25(20-22(9-4)17-12-7-2)21-23(10-5)18-13-8-3/h22-23H,6-21H2,1-5H3 |
InChI-Schlüssel |
YIFFKQRYDMQYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



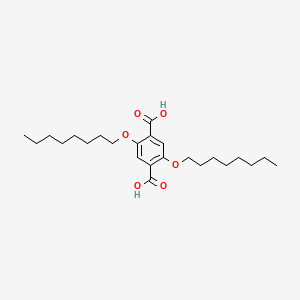
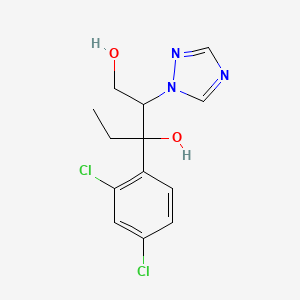


![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
